molecular formula C18H29N3O4S B5634479 N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide

N'-{(3S*,4R*)-1-[(benzyloxy)acetyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide

Cat. No. B5634479
M. Wt: 383.5 g/mol
InChI Key: UZUVZGCJBJEHPZ-DLBZAZTESA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The (3S*,4R*) notation indicates the stereochemistry of the compound, meaning the spatial arrangement of the atoms. The compound also contains a benzyloxy group (benzyl linked to an oxygen atom), an acetyl group (a methyl group single-bonded to a carbonyl), and a sulfamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two amide groups) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzyloxy and acetyl groups, and the formation of the sulfamide group. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a chiral center, which could lead to isomerism. The 3D structure would be determined by the arrangement of these groups in space .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyloxy group could potentially be cleaved under acidic conditions, or the acetyl group could be removed through hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Mechanism of Action

Without specific context or references, it’s difficult to predict the mechanism of action of this compound. It could potentially have biological activity, depending on how it interacts with biological molecules .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact hazards associated with this compound .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its biological activity, optimizing its synthesis, or investigating its reactivity .

properties

IUPAC Name

(3S,4R)-3-(dimethylsulfamoylamino)-1-(2-phenylmethoxyacetyl)-4-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-14(2)16-10-21(11-17(16)19-26(23,24)20(3)4)18(22)13-25-12-15-8-6-5-7-9-15/h5-9,14,16-17,19H,10-13H2,1-4H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVZGCJBJEHPZ-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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